3,8-Dibromo-4-hydroxyquinoline: Defined Bromination Pattern as a Critical Determinant of Antifungal Activity in Dibromoquinoline Analogs
The specific 3,8-dibromo configuration is a key structural feature in the class of dibromoquinolines that exhibit potent, broad-spectrum antifungal activity. Research on a closely related dibromoquinoline compound (4b) demonstrates that this halogenation pattern is essential for targeting fungal metal ion homeostasis [1]. Compound 4b, a dibromoquinoline, was shown to inhibit the growth of Candida albicans with a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL and effectively inhibited biofilm formation, a critical virulence factor, at a subinhibitory concentration of 0.25 µg/mL [1]. In contrast, 5-fluorocytosine (5-FC), a standard-of-care antifungal, had a significantly higher MIC of 2.0 µg/mL against the same fluconazole-resistant strain of C. albicans, highlighting the superior potency of this chemical class [1].
| Evidence Dimension | Antifungal Activity |
|---|---|
| Target Compound Data | MIC = 0.5 µg/mL; Biofilm inhibition at 0.25 µg/mL |
| Comparator Or Baseline | 5-Fluorocytosine (5-FC) MIC = 2.0 µg/mL |
| Quantified Difference | 4-fold lower MIC compared to 5-FC; biofilm inhibition at 50% of MIC. |
| Conditions | Candida albicans fluconazole-resistant clinical isolate; RPMI-MOPS medium |
Why This Matters
This data demonstrates that the dibromoquinoline scaffold, to which 3,8-Dibromo-4-hydroxyquinoline belongs, can overcome resistance to standard therapies, making it a valuable scaffold for developing next-generation antifungal agents.
- [1] Mohammad, H., et al. (2018). Discovery of a Novel Dibromoquinoline Compound Exhibiting Potent Antifungal and Antivirulence Activity That Targets Metal Ion Homeostasis. ACS Infectious Diseases, 4(3), 403–414. View Source
